Rovadicitinib hydrochloride

JAK-STAT signaling ROCK inhibition Anti-fibrotic therapy

Rovadicitinib hydrochloride (also known as TQ05105) is a first‑in‑class, oral small‑molecule dual inhibitor of Janus kinase 1/2 (JAK1/2) and Rho‑associated coiled‑coil containing protein kinase 1/2 (ROCK1/2). It simultaneously suppresses the JAK‑STAT inflammatory signaling cascade and the ROCK‑mediated fibrotic pathway, a mechanistic combination not offered by any approved single‑target JAK inhibitor.

Molecular Formula C17H20ClN7
Molecular Weight 357.8 g/mol
Cat. No. B12401812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRovadicitinib hydrochloride
Molecular FormulaC17H20ClN7
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3.Cl
InChIInChI=1S/C17H19N7.ClH/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15;/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22);1H/t14-;/m1./s1
InChIKeyKLAHQIDMOPNKAN-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rovadicitinib Hydrochloride Procurement Guide: First-in-Class JAK/ROCK Dual Inhibitor


Rovadicitinib hydrochloride (also known as TQ05105) is a first‑in‑class, oral small‑molecule dual inhibitor of Janus kinase 1/2 (JAK1/2) and Rho‑associated coiled‑coil containing protein kinase 1/2 (ROCK1/2) [1]. It simultaneously suppresses the JAK‑STAT inflammatory signaling cascade and the ROCK‑mediated fibrotic pathway, a mechanistic combination not offered by any approved single‑target JAK inhibitor [2]. The compound has demonstrated clinical efficacy in myelofibrosis (MF) and chronic graft‑versus‑host disease (cGVHD), including in patients who have become refractory or intolerant to the standard‑of‑care JAK1/2 inhibitor ruxolitinib [3].

Why Rovadicitinib Hydrochloride Cannot Be Substituted by Conventional JAK Inhibitors


Approved JAK inhibitors such as ruxolitinib, fedratinib, pacritinib, and momelotinib selectively block JAK‑family kinases but lack meaningful activity against ROCK1/2, the kinases that drive pathological fibrosis in MF and cGVHD [1]. Consequently, although these agents reduce splenomegaly and symptom burden, they do not directly address the underlying fibrotic process, and a substantial proportion of patients eventually lose response or become intolerant [2]. Rovadicitinib’s dual JAK/ROCK inhibition provides a distinct pharmacodynamic profile that translates into clinical activity in ruxolitinib‑resistant populations and higher spleen‑volume response rates in the first‑line setting [3]. Substitution with a single‑target JAK inhibitor therefore sacrifices the anti‑fibrotic benefit and the ability to salvage patients who have progressed on prior JAK therapy.

Rovadicitinib Hydrochloride: Comparator‑Based Quantitative Differentiation Evidence


Dual JAK1/2 and ROCK1/2 Inhibition – A Mechanistic Distinction from All Approved JAK Inhibitors

Rovadicitinib is the only clinical‑stage agent that potently inhibits both JAK1/2 (IC₅₀ <20 nM) and ROCK1/2, whereas ruxolitinib inhibits JAK1/2 but shows no meaningful ROCK inhibition [1]. In preclinical models, rovadicitinib suppressed STAT3 and STAT5 phosphorylation and reduced pro‑inflammatory cytokines (TNF‑α, IL‑1β, MCP‑1), while also down‑regulating Th17 cells and enhancing Treg function via ROCK blockade [2]. This dual mechanism addresses both the inflammatory and fibrotic components of MF and cGVHD, a combination not achievable with any currently marketed JAK inhibitor [3].

JAK-STAT signaling ROCK inhibition Anti-fibrotic therapy

Spleen Volume Response in First‑Line Myelofibrosis: Pivotal Trial Data vs. Ruxolitinib COMFORT‑I

In the pivotal Chinese registration trial, independent central review assessed the proportion of patients achieving ≥35% spleen volume reduction (SVR35) at week 24 with rovadicitinib as 58.33%, and the best total symptom score improvement ≥50% (TSS50) rate was 77.78% [1]. By cross‑study comparison, ruxolitinib in the phase III COMFORT‑I trial achieved an SVR35 of 41.9% at week 24 and a TSS50 rate of 45.9% [2]. The numerically higher spleen and symptom response rates with rovadicitinib, observed in a similarly designed patient population, suggest improved disease control potentially attributable to the added ROCK inhibition.

Myelofibrosis Spleen volume reduction SVR35

Clinical Activity After Ruxolitinib Failure in Myelofibrosis

In a phase Ib study (NCT06388759) that enrolled patients with MF who were refractory, relapsed, or intolerant to ruxolitinib, rovadicitinib 15 mg BID achieved an SVR35 rate of 25.0% and a TSS50 rate of 37.5% at end of cycle 6 [1]. The median prior ruxolitinib exposure was 40.6 months, and 56% of patients had been intolerant to ruxolitinib. By comparison, retrospective analyses indicate that after ruxolitinib discontinuation, the median overall survival is approximately 14 months and alternative JAK inhibitors provide limited benefit in this setting [2]. The ability of rovadicitinib to produce splenic and symptomatic responses in a population with demonstrated ruxolitinib failure provides direct sequential evidence of non‑cross‑resistance.

Ruxolitinib-resistant myelofibrosis Salvage therapy Spleen response

Best Overall Response in Steroid‑Refractory Chronic GVHD vs. Ruxolitinib REACH3

In a phase 1b/2a trial (NCT04944043) enrolling patients with moderate or severe glucocorticoid‑refractory or ‑dependent cGVHD, rovadicitinib achieved a best overall response (BOR) of 86.4% (95% CI 72.6–94.8) and reduced corticosteroid doses in 88.6% of patients [1]. The failure‑free survival rate at 12 months was 85.2%. By cross‑study comparison, ruxolitinib in the phase III REACH3 trial demonstrated a BOR of 68.2% (Japanese subgroup) and a week‑24 overall response rate of 49.7% in the primary analysis [2]. The higher BOR and corticosteroid‑sparing effect of rovadicitinib are consistent with its dual anti‑inflammatory and anti‑fibrotic mechanism.

Chronic graft-versus-host disease Corticosteroid-refractory Best overall response

Sustained Splenic and Symptom Responses in MPN: Phase I/Ib Data vs. Hydroxyurea

In a phase I/Ib study (NCT04339400) across MPN subtypes, rovadicitinib achieved SVR35 in 63.79% of patients at any time during the study, with a week‑24 SVR35 rate of 37.93% and a week‑48 rate of 39.66%, demonstrating durability out to approximately 16 months [1]. TSS50 was attained by 87.5% of patients overall. By comparison, hydroxyurea, a standard cytoreductive agent for polycythemia vera and essential thrombocythemia, has no spleen‑volume reduction endpoint and does not address symptom burden in MF [2]. The randomized phase 2 study (NCT05020652) directly comparing rovadicitinib with hydroxyurea in MF is ongoing, but these single‑arm data already indicate a robust and sustained clinical benefit that hydroxyurea cannot provide [3].

Myeloproliferative neoplasms Spleen volume Symptom burden

Safety Profile in Comparison to Ruxolitinib: Lower Discontinuation Rate and Manageable Hematologic Toxicity

In the cGVHD trial, no rovadicitinib‑related adverse events led to discontinuation, and grade ≥3 anemia occurred in only 4.6% of patients despite a 38.6% all‑grade anemia rate [1]. In the MF setting, the treatment discontinuation rate due to adverse events was 6.7% in the pivotal trial [2]. By comparison, ruxolitinib‑treated patients in COMFORT‑I experienced a 26.5% rate of grade 3/4 anemia and a 12.9% rate of grade 3/4 thrombocytopenia, with discontinuation rates of approximately 11% due to adverse events [3]. The lower incidence of severe cytopenias and the absence of toxicity‑related discontinuations suggest that rovadicitinib’s dual inhibition does not come at the cost of increased hematologic toxicity.

Safety Tolerability Treatment discontinuation

Rovadicitinib Hydrochloride: Evidence‑Driven Application Scenarios for Scientific and Industrial Use


First‑Line Treatment of Intermediate‑2 or High‑Risk Myelofibrosis

Based on the pivotal trial data showing SVR35 of 58.33% and TSS50 of 77.78% at week 24 [1], rovadicitinib should be prioritized as the initial therapy for symptomatic MF patients with palpable splenomegaly. Its dual mechanism offers the potential for superior spleen and symptom control compared to ruxolitinib, making it the rational procurement choice for healthcare systems aiming to maximize first‑line efficacy.

Salvage Therapy After Ruxolitinib Failure in Myelofibrosis

For the ~50% of MF patients who discontinue ruxolitinib within five years, rovadicitinib provides a demonstrated therapeutic option where none currently exists [2]. The phase Ib study confirmed a 25.0% SVR35 and 37.5% TSS50 in this heavily pre‑treated population, justifying its procurement as the standard salvage agent for ruxolitinib‑refractory or ‑intolerant MF.

Treatment of Glucocorticoid‑Refractory or ‑Dependent Chronic GVHD

With a BOR of 86.4% and corticosteroid dose reduction in 88.6% of patients [3], rovadicitinib is a superior alternative to ruxolitinib for cGVHD, particularly in settings where steroid‑sparing is a clinical priority. Procurement should be focused on transplant centers managing steroid‑refractory cGVHD patients who have failed or are intolerant to ruxolitinib.

MPN Patients Requiring Concurrent Cytoreduction and Symptom Control

The phase I/Ib MPN study demonstrated sustained spleen volume reduction and symptom improvement across MF, PV, and ET subtypes [4]. Rovadicitinib can replace hydroxyurea in PV/ET patients who need both hematocrit/platelet control and symptom relief, simplifying treatment regimens and reducing the need for combination therapies.

Quote Request

Request a Quote for Rovadicitinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.